![molecular formula C11H16F2O3 B13458277 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiroketal core and two fluorine atoms.
Vorbereitungsmethoden
The synthesis of 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid typically involves multiple steps. One common method includes the use of a double Michael addition reaction, which is catalyst-free and efficient. Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield .
Analyse Chemischer Reaktionen
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its ability to interact with biological targets. In industry, it is used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with specific molecular targets. As a spiroketal, it can bind to biological targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid include 1-oxa-9-azaspiro[5.5]undecane derivatives and other spirocyclic compounds with different substituents. These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific spiroketal structure and the presence of fluorine atoms, which can significantly influence its reactivity and interactions .
Eigenschaften
Molekularformel |
C11H16F2O3 |
|---|---|
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
9,9-difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C11H16F2O3/c12-11(13)4-2-10(3-5-11)7-8(9(14)15)1-6-16-10/h8H,1-7H2,(H,14,15) |
InChI-Schlüssel |
OSGVNZCXAZPYQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCC(CC2)(F)F)CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)
![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
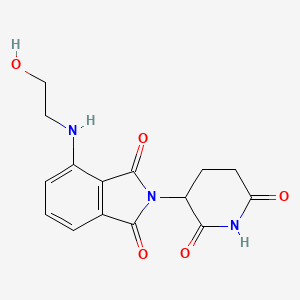
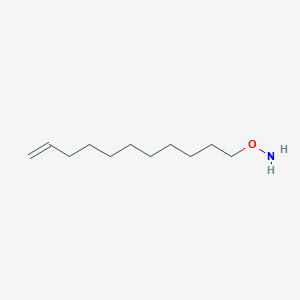
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
amine hydrochloride](/img/structure/B13458239.png)
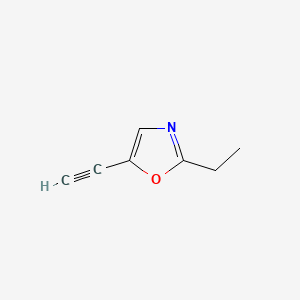
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
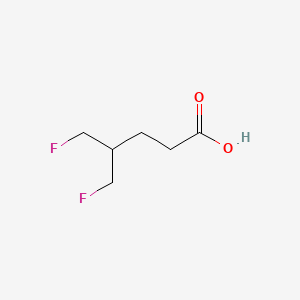
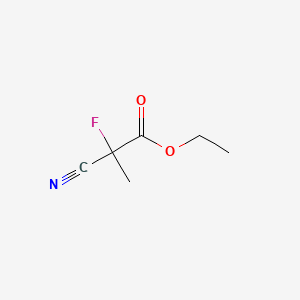
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
